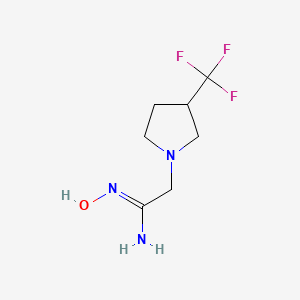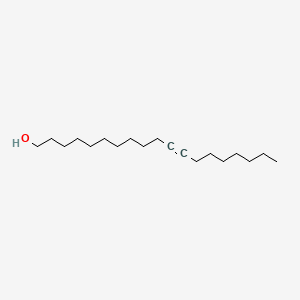
11-Nonadecyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Nonadecyn-1-ol: is an organic compound with the molecular formula C19H36O and a molecular weight of 280.49 g/mol . It is a long-chain alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) at one end and a triple bond between the 11th and 12th carbon atoms in the chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 11-Nonadecyn-1-ol typically involves the use of long-chain alkynes and alcohols. One common method is the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. For instance, the reaction of 1-decyne with 1-bromooctane in the presence of a strong base like sodium amide (NaNH2) can yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 11-Nonadecyn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like or can be used.
Reduction: Catalysts like or are commonly employed.
Substitution: Reagents such as or can facilitate substitution reactions.
Major Products:
Oxidation: Formation of .
Reduction: Formation of or .
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
11-Nonadecyn-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in studies involving lipid metabolism and membrane biology.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11-Nonadecyn-1-ol is not extensively studied. its effects are likely mediated through interactions with cellular membranes and enzymes. The hydroxyl group allows it to integrate into lipid bilayers, potentially disrupting membrane integrity or function. Additionally, the triple bond may interact with specific enzymes, altering their activity .
Comparaison Avec Des Composés Similaires
1-Nonadecanol: A saturated alcohol with similar chain length but lacking the triple bond.
11-Nonadecen-1-ol: An unsaturated alcohol with a double bond instead of a triple bond.
1-Decyne: A shorter alkyne alcohol with similar reactivity but different chain length.
Uniqueness: 11-Nonadecyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond, which confer distinct chemical reactivity and physical properties. This combination allows it to participate in a wider range of chemical reactions compared to its saturated or unsaturated counterparts.
Propriétés
Formule moléculaire |
C19H36O |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
nonadec-11-yn-1-ol |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-7,10-19H2,1H3 |
Clé InChI |
IVOVNDZUIKEMHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (2S)-6-[[(2R)-2-[(3aR,6aR)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl]-[bis(4-methoxyphenyl)methyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13430784.png)

![2-(3-((2-((3-Chlorophenyl)amino)ethyl)amino)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B13430794.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methylaniline](/img/structure/B13430795.png)
![2-{2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13430796.png)
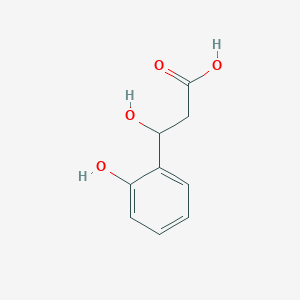
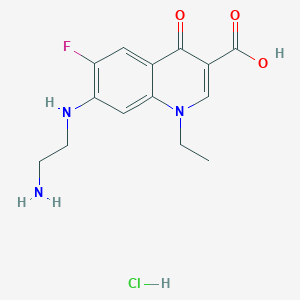
![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-5-methyl-2-nitrobenzene](/img/structure/B13430816.png)
![[1R-(exo,exo)]-3-(4-Methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Ester](/img/structure/B13430822.png)

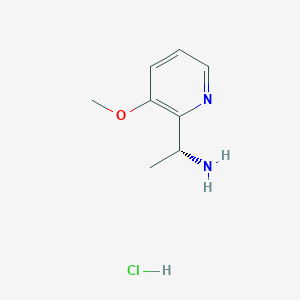
![(Z)-2-(8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)-N'-hydroxyacetimidamide](/img/structure/B13430833.png)

